N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a cyano group, and methoxy substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of the cyano and methoxy groups via nucleophilic substitution and electrophilic aromatic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are used under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The benzofuran core provides structural stability and facilitates the compound’s interaction with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): Structurally similar with a benzylphenethylamine backbone.
N-benzyl substituted phenethylamines: Includes compounds like 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe, known for their potent biological activities.
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide stands out due to its unique combination of a benzofuran core with cyano and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-23-12-7-8-14(18(9-12)24-2)16(10-20)21-19(22)15-11-25-17-6-4-3-5-13(15)17/h3-9,11,16H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLUUZVYJVTOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=COC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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